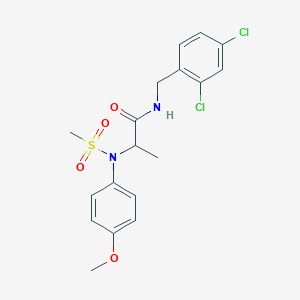![molecular formula C23H20N2O8S B417263 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B417263.png)
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a naphthofuran core with nitrobenzenesulfonyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the naphthofuran core and introduce the nitrobenzenesulfonyl and carboxylic acid groups through a series of substitution and coupling reactions. Key reagents and conditions may include:
Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.
Sulfonylation: Attachment of the benzenesulfonyl group using benzenesulfonyl chloride and a base such as pyridine.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, alcohols.
Catalysts: Palladium, copper.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the sulfonyl group.
Esters and Amides: Formed by coupling reactions involving the carboxylic acid group.
Scientific Research Applications
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: shares similarities with other nitrobenzenesulfonyl and naphthofuran derivatives.
Nitrobenzenesulfonyl Derivatives: Compounds with similar nitro and sulfonyl groups.
Naphthofuran Derivatives: Compounds with a similar naphthofuran core.
Uniqueness
- The combination of nitrobenzenesulfonyl and naphthofuran moieties in a single molecule is unique and provides distinct chemical and biological properties.
- The presence of multiple functional groups allows for diverse chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C23H20N2O8S |
|---|---|
Molecular Weight |
484.5g/mol |
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20N2O8S/c1-14-21(23(26)32-11-10-31-2)19-13-20(17-8-3-4-9-18(17)22(19)33-14)24-34(29,30)16-7-5-6-15(12-16)25(27)28/h3-9,12-13,24H,10-11H2,1-2H3 |
InChI Key |
KMNACCDNUZGOPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OCCOC |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)
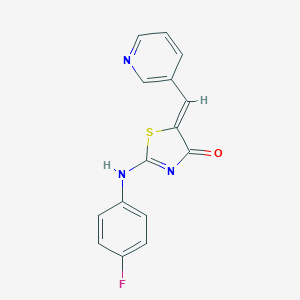
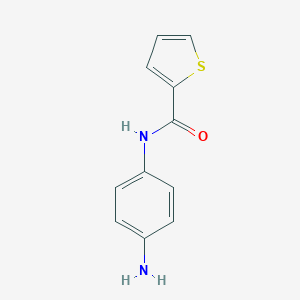
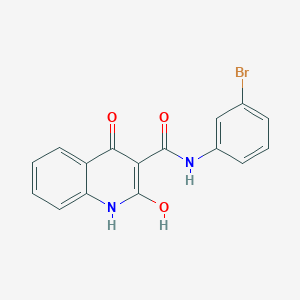
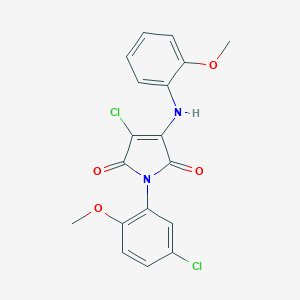
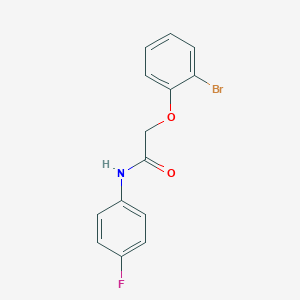
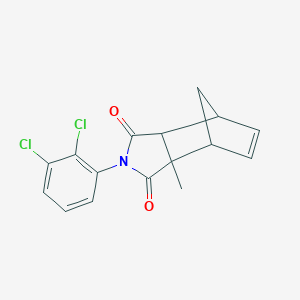
![2-(2-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B417198.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(2-methoxyethyl)acetamide](/img/structure/B417199.png)
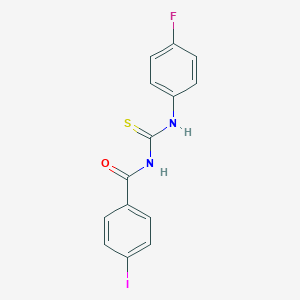
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B417202.png)
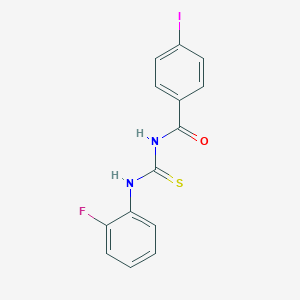
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B417204.png)
